1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol
Overview
Description
1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. The presence of the 2-chloro-4-fluorobenzoyl group adds further complexity and potential for diverse chemical interactions.
Preparation Methods
The synthesis of 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with azetidin-3-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve optimized reaction conditions, including the use of solvents like dichloromethane and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chloro and fluoro substituents on the benzoyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives
Scientific Research Applications
1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:
1-(2-Chloro-4-fluorobenzoyl)azetidin-2-one: Similar in structure but with a different functional group, leading to distinct reactivity and applications.
1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine: Contains an amine group, which can significantly alter its chemical and biological properties.
1-(2-Chloro-4-fluorobenzoyl)azetidin-3-thiol: The presence of a thiol group can enhance its reactivity towards certain nucleophiles and electrophiles .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO2/c11-9-3-6(12)1-2-8(9)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMDYKULOHYHKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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